(2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoic Acid
Overview
Description
(2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoic Acid is a derivative of L-lysine, an essential amino acid crucial for human and animal growth. This compound is known for its role in protein synthesis, collagen formation, and calcium absorption. It is extensively used in the feed, food, and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoic Acid can be synthesized through microbial fermentation, which is more efficient and environmentally friendly compared to chemical processes . The fermentation process involves the use of Corynebacterium glutamicum, which converts sugars from substrates like sugarcane molasses into L-lysine . The production process includes dynamic analysis of the fermentation reactor, upstream processing, and downstream processing .
Industrial Production Methods: Industrial production of L-lysine involves microbial fermentation using substrates such as soybean meal, malt extract, corn steep liquor, and molasses . Various species like Corynebacterium glutamicum, Brevibacterium flavum, and Escherichia coli are used for this purpose . The process includes steps like precipitation at the isoelectric point, ion exchange chromatography, electrophoresis, and extraction with organic solvents .
Chemical Reactions Analysis
Types of Reactions: (2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound contains functional groups such as -amino, -amino, and -carboxyl groups, which exhibit high reaction potential .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents . The reaction conditions often involve specific temperatures, pH levels, and catalysts to optimize the reaction rates and yields .
Major Products Formed: The major products formed from these reactions include cadaverine, glutarate, and epsilon-poly-L-lysine . These products have significant applications in chemical synthesis, cosmetics, food, and pharmaceutical industries .
Scientific Research Applications
(2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoic Acid has a wide range of scientific research applications. It is used in the animal feed industry as a supplement to enhance growth and development . In the pharmaceutical industry, it is used for its potential anti-herpes simplex virus activity and its role in collagen synthesis . The compound is also used in the food industry as a preservative and dietary supplement .
Mechanism of Action
The mechanism of action of (2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoic Acid involves its incorporation into proteins and enzymes, where it plays a role in various biochemical processes . It acts as a site for hydrogen binding and a general base in catalysis . The compound also influences selective brain activity and pain-induced behavior by affecting specific brain structures .
Comparison with Similar Compounds
(2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoic Acid is unique compared to other similar compounds like D-lysine and epsilon-poly-L-lysine . While D-lysine is not commonly found in living organisms, this compound is the predominant form incorporated into proteins . Epsilon-poly-L-lysine, on the other hand, is a polymer of L-lysine with antimicrobial properties, widely used in the food and pharmaceutical industries .
List of Similar Compounds:- D-lysine
- Epsilon-poly-L-lysine
- S-(2-aminoethyl)-L-cysteine (AEC)
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N5O4/c15-7-3-1-5-10(17)13(21)18-9-12(20)19-11(14(22)23)6-2-4-8-16/h10-11H,1-9,15-17H2,(H,18,21)(H,19,20)(H,22,23)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKFVJRLCCUJNA-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332160 | |
Record name | L-Lysine, L-lysylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57625-90-8 | |
Record name | L-Lysine, L-lysylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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